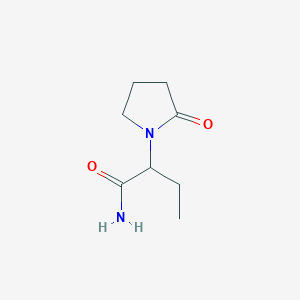![molecular formula C12H14Br2Na2O8S2 B127243 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene CAS No. 153912-33-5](/img/structure/B127243.png)
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene typically involves the bromination of a benzene derivative followed by sulfonation and etherification reactions. The reaction conditions often require the use of bromine and sulfonating agents under controlled temperatures . Industrial production methods may involve large-scale bromination and sulfonation processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.
Polymerization: It is used as a monomer in the synthesis of water-soluble light-emitting polymers.
Common reagents used in these reactions include bromine, sulfonating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene primarily involves its role as a monomer in polymerization reactions. The bromine atoms and sulfonate groups facilitate the formation of polymer chains, leading to the creation of water-soluble light-emitting polymers . The molecular targets and pathways involved are related to the polymerization process and the resulting polymer’s interaction with light.
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound also contains bromine atoms but lacks the sulfonate groups, making it less suitable for synthesizing water-soluble polymers.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of sulfonate groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its ability to form water-soluble light-emitting polymers, which are valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
disodium;3-[2,5-dibromo-4-(3-sulfonatopropoxy)phenoxy]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O8S2.2Na/c13-9-8-12(22-4-2-6-24(18,19)20)10(14)7-11(9)21-3-1-5-23(15,16)17;;/h7-8H,1-6H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKKFAKXMJIFNF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCS(=O)(=O)[O-])Br)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584744 |
Source


|
| Record name | Disodium 3,3'-[(2,5-dibromo-1,4-phenylene)bis(oxy)]di(propane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153912-33-5 |
Source


|
| Record name | Disodium 3,3'-[(2,5-dibromo-1,4-phenylene)bis(oxy)]di(propane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-bis(3-sulfonatopropoxy)benzene disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
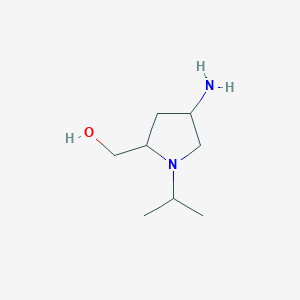
![(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B127165.png)
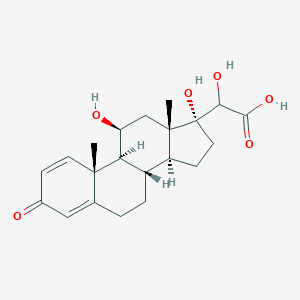




![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
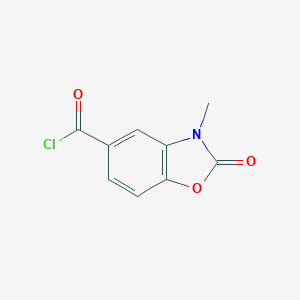


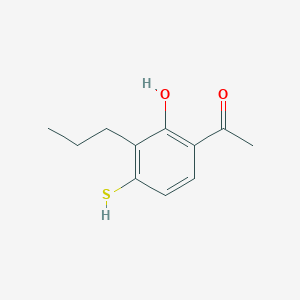
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
